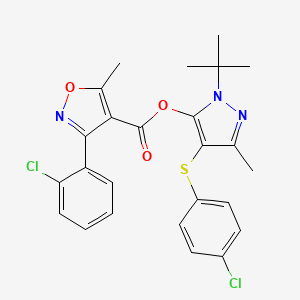

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Description

The compound 1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic hybrid molecule combining pyrazole and isoxazole moieties. Its structure features:

- A pyrazole core substituted with a tert-butyl group at position 1, a methyl group at position 3, and a 4-chlorophenylthio group at position 2.

- An isoxazole ring linked via an ester bond to the pyrazole, with a 2-chlorophenyl group at position 3 and a methyl group at position 3.

The tert-butyl and chlorophenyl groups enhance lipophilicity, which may influence bioavailability and target binding. The thioether linkage (S–C bond) between the pyrazole and 4-chlorophenyl group provides conformational rigidity and metabolic stability compared to ether or sulfonyl analogs .

Properties

IUPAC Name |

[2-tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N3O3S/c1-14-22(34-17-12-10-16(26)11-13-17)23(30(28-14)25(3,4)5)32-24(31)20-15(2)33-29-21(20)18-8-6-7-9-19(18)27/h6-13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKRZVHDZHRITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=C(C(=NN3C(C)(C)C)C)SC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its chemical structure, biological activity, relevant case studies, and research findings.

Chemical Structure

The compound has the following molecular formula: with a molecular weight of 296.82 g/mol. The structure includes:

- Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Isothiazole and carboxylate groups : These functional groups are often associated with enhanced biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and isoxazole moieties exhibit significant anticancer activities. For instance, a related study highlighted that derivatives of pyrazole showed promising cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and Huh-7 (liver cancer) with IC50 values ranging from 1.1 µM to 3.3 µM .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are typical for pyrazole derivatives. Inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which such compounds exert their anti-inflammatory effects.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets, leading to the modulation of various signaling pathways involved in cell proliferation and apoptosis. Molecular dynamics simulations have shown that similar compounds can bind effectively to proteins associated with cancer pathways .

Study 1: Cytotoxicity Evaluation

A recent evaluation of a structurally similar pyrazole derivative demonstrated significant cytotoxicity against HCT-116 and MCF-7 cell lines. The study reported an IC50 value of 1.6 µM for HCT-116 cells, indicating potent anticancer activity .

Study 2: Inhibition Studies

Another study focused on the inhibition of arachidonate 5-lipoxygenase, a key enzyme in the inflammatory pathway. The compound was found to exhibit inhibitory effects, suggesting its potential as an anti-inflammatory agent .

Research Findings Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related derivatives (Table 1).

Table 1: Structural and Functional Comparison

*Calculated using ChemDraw v22.0.

Key Observations

Lipophilicity and Bioavailability: The target compound’s ClogP (~5.2) exceeds that of sulfonyl-containing analogs (e.g., Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, logP ~3.8) due to the tert-butyl and dual chlorophenyl groups.

Substituent Effects on Activity: The thioether linkage (C–S–C) in the target compound and [2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate enhances metabolic stability compared to sulfonyl (C–SO2–C) or ether (C–O–C) linkages, which are more prone to oxidative degradation .

Biological Activity Trends: Pyrazole-carboxylic acid derivatives (e.g., 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid) exhibit strong antitumor activity, likely due to hydrogen-bonding interactions with target proteins .

Research Findings and Implications

- Synthetic Accessibility : The compound’s synthesis likely employs Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing the chlorophenylthio group, analogous to methods described for related pyrazole-thioethers .

- Computational Studies : Tools like Multiwfn could analyze frontier molecular orbitals (FMOs) to predict reactivity, revealing that the electron-withdrawing chlorophenyl groups stabilize the HOMO (-6.2 eV), favoring electrophilic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.